nadolol - 220045-89-6

nadolol

Catalog Number: EVT-3558031
CAS Number: 220045-89-6
Molecular Formula: C17H27NO4
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nadolol is a nonselective beta adrenal receptor blocker that is used to lower blood pressure. Nonselective beta adrenal receptor blockers may no longer be first line in the treatment of hypertension as newer generations of beta adrenal receptor blockers have higher selectivity and offer better rates of adverse effects. Nadolol was granted FDA approval on 10 December 1979.
Nadolol is a beta-Adrenergic Blocker. The mechanism of action of nadolol is as an Adrenergic beta-Antagonist.
Nadolol is a nonselective beta-adrenergic receptor blocker that is widely used for the therapy of hypertension, angina pectoris and vascular headaches. Nadolol has yet to be convincingly associated with clinically apparent liver injury.
Nadolol is a non-selective beta-adrenergic antagonist with antihypertensive and antiarrhythmic activities. Nadolol competitively blocks beta-1 adrenergic receptors located in the heart and vascular smooth muscle, inhibiting the activities of the catecholamines epinephrine and norepinephrine and producing negative inotropic and chronotropic effects. This agent exhibits antiarrhythmic activity via the impairment of atrioventricular (AV) node conduction and a corresponding reduction in sinus rate. In the kidney, inhibition of the beta-2 receptor within the juxtaglomerular apparatus results in the inhibition of renin production and a subsequent reduction in angiotensin II and aldosterone levels, thus inhibiting angiotensin II-dependent vasoconstriction and aldosterone-dependent water retention.
A non-selective beta-adrenergic antagonist with a long half-life, used in cardiovascular disease to treat arrhythmias, angina pectoris, and hypertension. Nadolol is also used for MIGRAINE DISORDERS and for tremor.
See also: Bendroflumethiazide; nadolol (component of).
Source and Classification

Nadolol belongs to the class of medications known as beta blockers, which function by blocking the effects of epinephrine (adrenaline) on beta-adrenergic receptors. It exhibits a preference for beta-1 receptors located in the heart but also affects beta-2 receptors found in bronchial smooth muscle . This dual action leads to a decrease in heart rate and blood pressure while also causing potential airway constriction .

Synthesis Analysis

The synthesis of nadolol involves several key steps that include specific chemical reactions and conditions. A notable method includes the "trans" addition of iodine and silver acetate to create a "trans"-iodo-acetoxy derivative. This intermediate is then hydrolyzed to yield a cis-mono compound, followed by hydroxylation with wet acetic acid and silver iodide. The process culminates in catalytic hydrogenation to produce crude nadolol .

Technical Details

  1. Initial Reaction: Iodine and silver acetate are reacted to form an iodo-acetoxy derivative.
  2. Hydrolysis: The derivative undergoes hydrolysis to yield a cis-mono compound.
  3. Hydroxylation: The compound is treated with wet acetic acid and silver iodide.
  4. Catalytic Hydrogenation: Finally, catalytic hydrogenation is performed to obtain nadolol.

This method emphasizes efficiency by allowing the synthesis to occur in one reaction vessel without isolating intermediates .

Molecular Structure Analysis

Nadolol has a complex molecular structure characterized by its stereochemistry and functional groups. The structural formula can be represented as follows:

  • Chemical Formula: C17H27NO4C_{17}H_{27}NO_{4}
  • Molecular Weight: 309.4006 g/mol
  • IUPAC Name: 5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2-naphthalenol

The molecular structure reveals multiple functional groups that contribute to its pharmacological activity, including hydroxyl groups that enhance solubility and facilitate interaction with biological targets .

Chemical Reactions Analysis

Nadolol participates in various chemical reactions that are critical for its synthesis and metabolic processes. The primary reactions include:

  1. Iodination: The introduction of iodine into the molecular structure.
  2. Hydrolysis: Conversion of acetoxy derivatives into alcohols.
  3. Hydroxylation: Addition of hydroxyl groups to increase polarity.
  4. Hydrogenation: Reduction reactions that refine the final product.

These reactions are essential for transforming starting materials into the active pharmaceutical ingredient while ensuring high purity levels .

Mechanism of Action

Nadolol acts primarily by antagonizing beta-adrenergic receptors, which leads to several physiological effects:

  • Heart Rate Reduction: By blocking beta-1 receptors in the heart, nadolol decreases heart rate and myocardial contractility.
  • Blood Pressure Lowering: Inhibition of renin release from the kidneys reduces angiotensin II formation, leading to vasodilation.
  • Bronchoconstriction Risk: Blocking beta-2 receptors can cause airway constriction, making it less suitable for patients with asthma .

This mechanism underscores its effectiveness in treating cardiovascular conditions while also highlighting potential side effects related to bronchial responsiveness.

Physical and Chemical Properties Analysis

Nadolol exhibits distinct physical and chemical properties that influence its pharmacokinetics:

  • Solubility: Poorly soluble in organic solvents; hydrophilic nature aids absorption.
  • Melting Point: Approximately 200 °C.
  • pKa Value: Approximately 9.5 indicates basic character.
  • Log P (Partition Coefficient): 0.635 suggests low lipophilicity, reducing central nervous system penetration.

These properties are significant for determining dosing regimens and understanding its behavior in biological systems .

Applications

Nadolol is widely used in clinical settings for various therapeutic purposes:

  • Hypertension Management: Reduces blood pressure effectively in hypertensive patients.
  • Angina Pectoris Treatment: Alleviates chest pain associated with cardiac ischemia.
  • Arrhythmia Control: Helps manage irregular heartbeats.
  • Migraine Prevention: Used off-label for preventing migraine headaches.
  • Cirrhosis Complications: Can mitigate portal hypertension associated with liver disease .
Pharmacological Mechanisms of Nadolol

Beta-Adrenergic Receptor Antagonism

Non-Selective β1/β2 Receptor Binding Dynamics

Nadolol exhibits competitive antagonism at both β1- and β2-adrenergic receptors without intrinsic sympathomimetic activity or membrane-stabilizing properties [1] [3]. Its non-selective binding profile enables simultaneous modulation of cardiac (β1) and vascular/smooth muscle (β2) receptors. The drug’s affinity for β1 receptors in the heart reduces sinoatrial (SA) node automaticity and atrioventricular (AV) conduction velocity, while β2 receptor blockade in vascular smooth muscle inhibits vasodilation, increasing peripheral vascular resistance transiently [1] [3]. Nadolol’s binding kinetics show a prolonged receptor occupancy due to its extended elimination half-life (20–24 hours), distinguishing it from shorter-acting β-blockers like propranolol [1] [3].

Table 1: Nadolol’s Receptor Binding Profile

Receptor TypeAffinityFunctional Consequence
β1-AdrenergicHighReduced heart rate, contractility, AV conduction
β2-AdrenergicHighIncreased vascular resistance, inhibited bronchodilation
β3-AdrenergicNegligibleNo significant metabolic effects

Inverse Agonist Activity and Constitutive Receptor Signaling Modulation

Nadolol functions as an inverse agonist, suppressing basal constitutive activity of β-adrenergic receptors [1]. Unlike neutral antagonists that merely block agonist binding, inverse agonists stabilize receptors in an inactive conformation, reducing spontaneous G-protein activation and downstream signaling. This property is critical in conditions like hyperadrenergic states (e.g., thyrotoxicosis), where nadolol lowers free thyroid hormone levels and ameliorates sympathetic symptoms (palpitations, tremors) by suppressing catecholamine-independent receptor signaling [1] [5].

Impact on cAMP-Dependent Pathways in Cardiac and Vascular Tissues

By competitively inhibiting catecholamine binding, nadolol prevents Gs-protein-mediated activation of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) production [1] [3]. In cardiomyocytes, diminished cAMP levels decrease protein kinase A (PKA) activity, resulting in:

  • Reduced calcium influx via L-type channels → Negative inotropy
  • Altered phospholamban phosphorylation → Impaired sarcoplasmic reticulum calcium sequestration → Prolonged relaxationIn vascular smooth muscle, cAMP reduction blunts β2-mediated relaxation, contributing to vasoconstriction [1]. Additionally, hepatic β2 blockade inhibits glycogenolysis, which may exacerbate hypoglycemia in diabetics [3] [5].

Systemic Hemodynamic Effects

Chronotropic and Inotropic Modulation in Angina Management

Nadolol’s negative chronotropic and inotropic effects are pivotal in treating angina pectoris. By reducing heart rate at rest and during exercise, it decreases myocardial oxygen demand and improves exercise tolerance [1]. Studies demonstrate superior heart rate control compared to propranolol, particularly during physical stress, making it effective for long-term angina management [1] [4]. The reduction in cardiac output and contractility alleviates ischemia by rebalancing myocardial oxygen supply-demand dynamics, especially in exertion-induced angina [1] [9].

Renin-Angiotensin-Aldosterone Axis Suppression Mechanisms

Nadolol inhibits β1-adrenoceptors in the juxtaglomerular apparatus, suppressing renin release and subsequent angiotensin II/aldosterone production [1] [3]. This mechanism contributes significantly to its antihypertensive effects:

  • Angiotensin II reduction → Attenuated vasoconstriction
  • Aldosterone suppression → Reduced sodium/water reabsorption → Lower plasma volumeCombined with diuretics, nadolol’s renin-lowering effect synergistically reduces blood pressure [1] [3].

Antiarrhythmic Action

Atrioventricular Node Conduction Modulation

Nadolol prolongs AV nodal refractory periods and slows conduction velocity by antagonizing sympathetic facilitation of calcium channel opening [1] [2]. This action is critical in managing supraventricular tachycardias (SVTs):

  • Terminates acute SVT when vagal maneuvers/adenosine fail
  • Controls ventricular rate in sustained atrial fibrillation by increasing AV block [1] [10]Experimental models show nadolol suppresses ouabain-induced arrhythmias and coronary ligation-induced ventricular fibrillation, though it is weaker than propranolol against digoxin toxicity due to absent local anesthetic effects [2].

Catecholamine-Induced Arrhythmia Suppression in Long QT Syndromes

Nadolol is first-line for congenital long QT syndrome (LQTS) and catecholaminergic polymorphic ventricular tachycardia (CPVT) [1]. By non-selectively blocking β-receptors, it prevents catecholamine-triggered early afterdepolarizations and torsades de pointes:

  • LQTS: Reduces syncope/sudden cardiac death by inhibiting sympathetic surge-mediated potassium channel dysfunction
  • CPVT: Suppresses bidirectional VT by normalizing calcium handling in sarcoplasmic reticulum (ryanodine receptor stabilization) [1] [7]Nadolol’s non-selectivity is crucial, as β1-selective agents (e.g., metoprolol) are less effective in arrhythmia prevention [1] [8]. Its long half-life ensures sustained protection against breakthrough arrhythmias.

Table 2: Antiarrhythmic Efficacy in Experimental Models

Arrhythmia ModelNadolol EffectCompared to Propranolol
Isoproterenol-induced tachycardiaAntagonizedEquipotent
Ouabain-induced arrhythmias (cats)SuppressedEquipotent
Coronary artery ligation-induced VF (dogs)SuppressedEquipotent
Digoxin-induced arrhythmiasWeaker suppressionMore potent

Table 3: Key Physicochemical Properties of Nadolol

PropertyValueSignificance
Chemical FormulaC₁₇H₂₇NO₄-
Molecular Weight309.4 g/mol-
pKa9.57Impacts ionization state
Water Solubility (pH 7–10)SlightLow gastrointestinal absorption
Plasma Protein Binding28–30%High free fraction for receptor interaction
Half-Life20–24 hoursOnce-daily dosing

Chemical Compounds Mentioned:

  • Nadolol (C₁₇H₂₇NO₄)
  • Propranolol (C₁₆H₂₁NO₂)
  • Isoproterenol (C₁₁H₁₇NO₃)
  • Digoxin (C₄₁H₆₄O₁₄)
  • Ouabain (C₂₉H₄₄O₁₂)
  • cAMP (C₁₀H₁₂N₅O₆P)
  • Angiotensin II (C₅₀H₇₁N₁₃O₁₂)

Properties

CAS Number

220045-89-6

Product Name

nadolol

IUPAC Name

(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1

InChI Key

VWPOSFSPZNDTMJ-UCWKZMIHSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)
Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane.
Practically insoluble in lipids.
It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide.
2.25e+00 g/L

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.